molecular formula C21H26N2O7S B2613245 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 887219-11-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2613245
CAS No.: 887219-11-6
M. Wt: 450.51
InChI Key: ZZBVLTFLTBLWKO-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-yl moiety linked to a morpholinoethylamine group, further substituted with a 2,5-dimethoxybenzenesulfonamide chain. The morpholine ring enhances solubility, while the dimethoxybenzene and dioxolane groups contribute to electronic and steric properties critical for target binding .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O7S/c1-26-16-4-6-19(27-2)21(12-16)31(24,25)22-13-17(23-7-9-28-10-8-23)15-3-5-18-20(11-15)30-14-29-18/h3-6,11-12,17,22H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBVLTFLTBLWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a series of reactions including esterification, sulfonation, and amination. The key steps include:

    Esterification: The benzo[d][1,3]dioxole derivative is synthesized by reacting the corresponding phenol with an appropriate esterifying agent.

    Sulfonation: The esterified product undergoes sulfonation using reagents such as chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Morpholinoethyl Group: Enhances aqueous solubility and hydrogen-bonding capacity vs. thiazole or benzimidazole cores .
  • Sulfonamide vs. Acetamide : Sulfonamide’s stronger acidity (pKa ~1–2) may improve target binding vs. acetamide’s neutrality .
  • Dioxolane Moieties : Electron-rich aromatic systems common across analogs; critical for π-stacking interactions .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C20H23N2O6S
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 887219-15-0

Structural Components

  • Benzo[d][1,3]dioxole ring : Known for its role in various biological activities.
  • Morpholinoethyl group : Often linked to enhanced solubility and bioavailability.
  • Dimethoxybenzenesulfonamide moiety : Associated with antibacterial properties.

Antibacterial Properties

Research indicates that sulfonamide compounds exhibit significant antibacterial activity by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. Preliminary studies suggest that this compound may possess similar properties.

Bacteria Tested Activity Observed Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusExcellent625–1250 µg/mL
Pseudomonas aeruginosaSignificant625 µg/mL
Enterococcus faecalisModerate1250 µg/mL
Escherichia coliNo activityN/A

Antifungal Activity

The compound has also been evaluated for antifungal properties against Candida albicans, showing promising results similar to other 1,3-dioxole derivatives which are known for their antifungal efficacy.

Other Biological Activities

Emerging data suggest potential anti-inflammatory and antidepressant-like effects due to the presence of the benzo[d][1,3]dioxole ring system. Compounds with similar structures have been linked to mood regulation and anti-inflammatory pathways.

Target Interaction

The primary mode of action appears to involve interaction with microbial enzymes crucial for cell wall synthesis and metabolic pathways. By inhibiting these processes, the compound can disrupt bacterial growth and replication.

Biochemical Pathways Affected

The compound's action primarily affects:

  • Folate synthesis pathway : Inhibition leads to bacterial cell death.
  • Microtubule dynamics : Some related compounds have shown effects on microtubule assembly, leading to apoptosis in cancer cells.

Study on Antibacterial Efficacy

A study published in PMC6264465 examined various dioxole derivatives and their antibacterial activities. The findings indicated that compounds structurally related to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Synthesis and Characterization

The synthesis of this compound involves several steps including the reaction of benzo[d][1,3]dioxole derivatives with morpholine and sulfonamide components. Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure .

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